(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate
CAS No.:
Cat. No.: VC20425082
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-O-tert-butyl 6-O-methyl (1S,4S,6R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate |
| Standard InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16+/m0/s1 |
| Standard InChI Key | FRIPQHBNHWTFNA-HRCADAONSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H](N2CC3=CC=CC=C3)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)C(=O)OC |
Introduction
Molecular Structure and Properties
Core Structure and Substituents
The compound features a diazabicyclo[2.2.1]heptane scaffold, a bridged bicyclic system with two nitrogen atoms at positions 2 and 5. Key substituents include:
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2-O-tert-butyl and 6-O-methyl ester groups, which enhance steric protection and stability.
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A 5-benzyl group, introducing aromatic conjugation and potential bioactivity.
Table 1: Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₄ | |
| Molecular Weight | 346.4 g/mol | |
| CAS Number | 385440-74-4 (vendor ID: VC20425082) | |
| PubChem CID | 11427970 | |
| IUPAC Name | 2-O-tert-butyl 6-O-methyl (1S,4S,6R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate | |
| SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C@@HC(=O)OC | |
| InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16+/m0/s1 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound typically involves multi-step pathways, leveraging cascade reactions or stereoselective methods to achieve the desired bicyclic configuration. While explicit protocols are proprietary, key steps may include:
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Formation of the Diazabicyclo Core: Cyclization reactions involving diamines or nitrogen-containing precursors.
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Esterification: Introduction of tert-butyl and methyl ester groups via acid chlorides or coupling agents.
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Benzyl Group Incorporation: Alkylation or Ullmann-type coupling to attach the benzyl moiety.
Table 2: General Synthesis Strategy
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Diazabicyclo Core Formation | Diamine precursors, acid catalysts | Construct bicyclic skeleton |
| Esterification | tert-Butyl chloroformate, methyl chloroformate | Introduce protecting groups |
| Benzyl Attachment | Benzyl bromide, Pd-catalyzed coupling | Install aromatic substituent |
Industrial production may optimize yield through scalable methods, such as continuous-flow synthesis or crystallization techniques to isolate enantiopure forms .
Reactivity and Functional Group Transformations
Key Reaction Pathways
The compound’s reactivity is governed by its ester groups, diazabicyclo core, and benzyl substituent:
Table 3: Reactivity Profile
| Functional Group | Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|---|
| Carboxylate Esters | Hydrolysis | Acidic or basic aqueous conditions | Free carboxylic acids |
| tert-Butyl Ester | Deprotection | TFA or HCl in dioxane | tert-Butyl cleavage |
| Benzyl Group | Oxidation | KMnO₄, CrO₃ | Ketone or carboxylic acid |
| Diazabicyclo Core | Nucleophilic Substitution | Amines, alcohols | Modified nitrogen substituents |
Derivatization Opportunities
The ester groups enable further functionalization:
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Amidation: Reaction with amines to form amides.
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Ester Exchange: Transesterification with alternative alcohols.
| Application | Mechanism/Target | Example Derivatives | Source |
|---|---|---|---|
| Alzheimer’s Therapy | AChE inhibition | Benzazepine derivatives | |
| Oncology | HDAC inhibition | Dibenzo[B,F] oxazepin derivatives |
Related Compounds and Structural Variants
Structural Analogues
Challenges and Future Directions
Synthetic Challenges
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Stereocontrol: Achieving the (1S,4S,6R) configuration requires chiral auxiliaries or asymmetric catalysis.
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Yield Optimization: Multi-step syntheses often suffer from low yields; alternative routes (e.g., metathesis) may improve efficiency .
Research Priorities
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